molecular formula C6H8Cl4 B8675724 1,1,3,4-Tetrachloro-4-methylpent-1-ene CAS No. 64944-19-0

1,1,3,4-Tetrachloro-4-methylpent-1-ene

Cat. No.: B8675724
CAS No.: 64944-19-0
M. Wt: 221.9 g/mol
InChI Key: FLFDDCVMYSJSGW-UHFFFAOYSA-N
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Description

1,1,3,4-Tetrachloro-4-methylpent-1-ene (CAS No. 64944-19-0) is a chlorinated alkene with the molecular formula C₆H₈Cl₄ and a molecular weight of 221.94 g/mol . Structurally, it features a pent-1-ene backbone substituted with four chlorine atoms at positions 1, 1, 3, and 4, along with a methyl group at position 4 (Figure 1). This compound has been studied in the context of organic synthesis and reactivity, as evidenced by its inclusion in journals such as the Journal für Praktische Chemie (Fechtel and Matschiner, 1989) and the Russian Journal of Organic Chemistry (Badanyan et al., 1997) .

Properties

CAS No.

64944-19-0

Molecular Formula

C6H8Cl4

Molecular Weight

221.9 g/mol

IUPAC Name

1,1,3,4-tetrachloro-4-methylpent-1-ene

InChI

InChI=1S/C6H8Cl4/c1-6(2,10)4(7)3-5(8)9/h3-4H,1-2H3

InChI Key

FLFDDCVMYSJSGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C=C(Cl)Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 1,1,3,4-Tetrachloro-4-methylpent-1-ene

Property Value/Description
CAS No. 64944-19-0
Molecular Formula C₆H₈Cl₄
Molecular Weight 221.94 g/mol
LogP (Partition Coeff.) Not explicitly reported
Key References Fechtel & Matschiner (1989) ; Badanyan et al. (1997)

Comparison with Structurally Similar Compounds

Chlorinated Alkenes and Alkanes

  • 1,1,1,2-Tetrachloroethane (CAS 630-20-6) :
    A fully saturated ethane derivative with four chlorine atoms. Unlike this compound, it lacks a double bond and methyl substituent, making it less reactive toward addition reactions but more volatile. Reacts vigorously with oxidizing agents and strong bases, posing similar handling risks .

  • Tetrachloroethylene (C₂Cl₄) :
    A symmetric alkene with four chlorines. Its planar structure and absence of alkyl substituents result in higher thermal stability compared to this compound, which may exhibit steric hindrance due to the methyl group.

Chlorinated Benzene Derivatives

lists compounds like 1,2,4,5-tetrachloro-3-methoxybenzene (tetrachloroanisole) and 1,2,4,5-tetrachloro-3-nitrobenzene (tecnazene). These differ fundamentally in their aromatic backbone and substituent chemistry. For example:

  • Reactivity : Aromatic chlorides are less reactive toward nucleophilic substitution compared to alkenes like this compound, which can undergo addition or elimination reactions.

Chlorinated Cyclic Compounds

Compounds such as 1,2,5,6-tetrahydro-4H-pyrrolo[3.2.1-ij]quinolin-4-one (pyroquilon) highlight the diversity in chlorinated structures. Pyroquilon’s fused-ring system contrasts with the linear alkene structure of the target compound, leading to differences in solubility and biological activity.

Key Differentiators of this compound

  • Structural Uniqueness : The combination of a terminal double bond, methyl group, and chlorine substitution at positions 1, 1, 3, and 4 creates steric and electronic effects distinct from simpler chlorinated alkanes or aromatic derivatives.
  • Reactivity Profile : Likely exhibits reactivity typical of chlorinated alkenes, such as susceptibility to hydrodechlorination or radical-mediated reactions. The methyl group may influence regioselectivity in addition reactions.
  • Synthetic Utility: Cited in synthetic studies , suggesting its role as a precursor in organochlorine chemistry.

Preparation Methods

Reaction Mechanism and Optimization

In a representative procedure, 1,1,1,3-tetrachloro-4-methylpentane undergoes dehydrochlorination at 130–160°C in DMF, producing 1,1-dichloro-4-methyl-1,3-pentadiene as an intermediate. Further chlorination of this diene with chlorine gas (Cl₂) in the presence of ultraviolet light yields the target tetrachloroalkene. Key parameters include:

  • Temperature : Maintaining 140–150°C prevents polymerization of the diene intermediate.

  • Catalyst load : LiCl at 1–2 mol% enhances HCl elimination kinetics.

  • Solvent : DMF stabilizes carbocation intermediates, reducing side reactions.

A 96.6% yield of 1,1-dichloro-4-methyl-1,3-pentadiene has been reported under these conditions, though subsequent chlorination to the tetrachloro derivative remains less quantified.

Halogenation of 4-Methylpent-1-ene

Direct chlorination of 4-methylpent-1-ene offers a theoretically simpler route but faces challenges in regioselectivity. Radical-initiated chlorination using sulfuryl chloride (SO₂Cl₂) or molecular chlorine (Cl₂) preferentially targets allylic positions, but over-chlorination often leads to mixtures of polychlorinated products.

Radical vs. Electrophilic Pathways

  • Radical chlorination : Initiated by azobisisobutyronitrile (AIBN), this method chlorinates the allylic C3 and C4 positions of 4-methylpent-1-ene. However, competing addition across the double bond complicates isolation.

  • Electrophilic chlorination : Employing FeCl₃ as a catalyst directs Cl⁺ to the electron-rich double bond, forming a dichlorinated adduct. Subsequent chlorination at the methyl-bearing C4 requires elevated temperatures (80–100°C) and excess Cl₂.

Despite its potential, this method struggles with <70% yields due to competing polymerization and isomerization.

Industrial-Scale Considerations and Challenges

Scalability of the above methods hinges on cost-effective chlorine sources and waste minimization. The dehydrochlorination route, while high-yielding, generates stoichiometric HCl, necessitating robust scrubbing systems. Conversely, radical chlorination produces complex mixtures, increasing purification costs. Emerging strategies include:

  • Phase-transfer catalysis : Using quaternary ammonium salts to enhance interfacial chlorination rates in biphasic systems.

  • Flow chemistry : Continuous reactors improve heat dissipation during exothermic chlorination steps, reducing decomposition.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the leading methods:

MethodYield (%)Purity (%)Key AdvantageLimitation
Dehydrochlorination96.698.5High regioselectivityMulti-step, HCl waste
Radical Chlorination68.289.7Single-stepLow selectivity, byproduct formation
Electrophilic72.492.3Catalyst controlHigh Cl₂ consumption

Q & A

Q. How should researchers design protocols for safe disposal of waste containing this compound?

  • Answer : Incinerate at ≥1,200°C with alkaline scrubbers to neutralize HCl emissions. For small quantities, adsorb onto activated carbon and seal in EPA-compliant containers. Document waste streams using SEMS (Superfund Enterprise Management System) protocols .

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